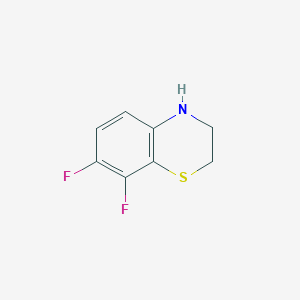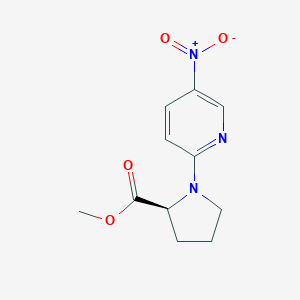
(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 122092-22-2. It has a molecular weight of 251.24 g/mol and its IUPAC name is methyl (2S)-1- (5-nitro-2-pyridinyl)-2-pyrrolidinecarboxylate . This compound is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 87 - 88°C . It should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Use in 1,3-Dipolar Cycloaddition Reactions
(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate is involved in 1,3-dipolar cycloaddition reactions. For example, 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied to reveal the effect of the substituent at positions 2 and 5 of the pyridine ring on the [3+2]-cycloaddition process. This research led to the synthesis of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring, highlighting its role in creating novel nitrogen-containing compounds (Bastrakov, Fedorenko, Starosotnikov, & Shakhnes, 2021).
2. Reactivity in Cycloaddition Reactions with Azides and Pyridine N-oxides
Another study explored the reactivity of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This resulted in the formation of tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating its potential in diverse chemical synthesis pathways (Holt & Fiksdahl, 2007).
3. Antimicrobial Activity
The compound's derivatives have been shown to possess interesting antimicrobial activity. A study focused on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, revealing significant antibacterial activity against certain strains, such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimycobacterial agents (Nural et al., 2018).
4. Synthesis of Nitrogen-Containing Scaffolds
A microwave-assisted synthesis approach involving (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate led to novel nitrogen-containing scaffolds. The study demonstrated the construction of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, revealing the compound's versatility in creating structurally diverse nitrogen-rich molecules (Henry, Haupt, & Turner, 2009).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Eigenschaften
IUPAC Name |
methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZYRKDQBWLBHP-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594754 |
Source


|
| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate | |
CAS RN |
122092-22-2 |
Source


|
| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

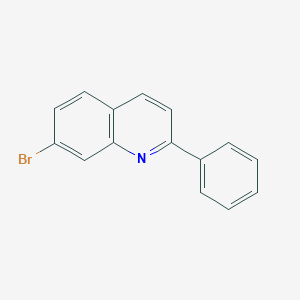
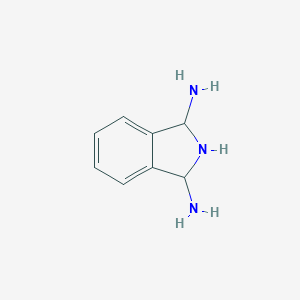

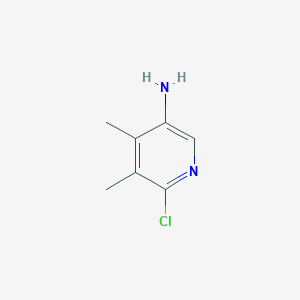
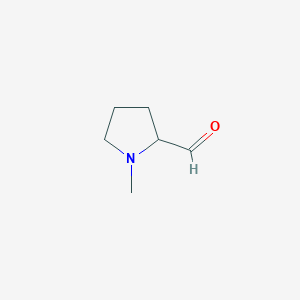
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)
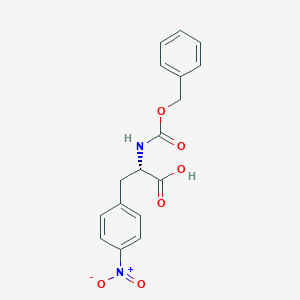
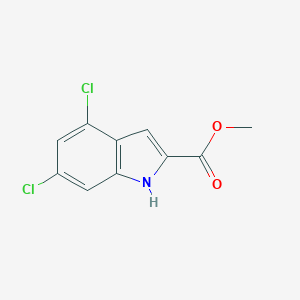
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
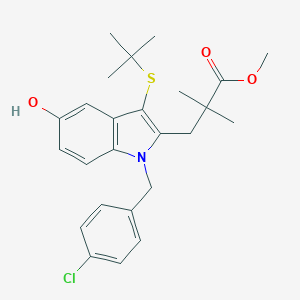
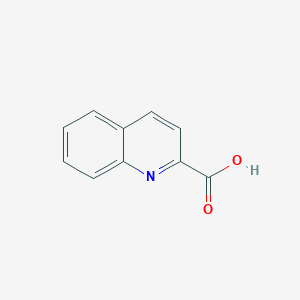
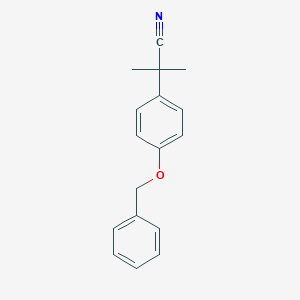
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
